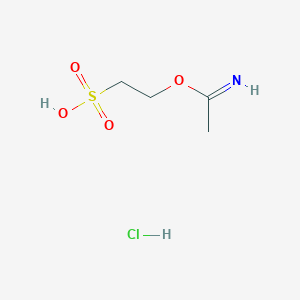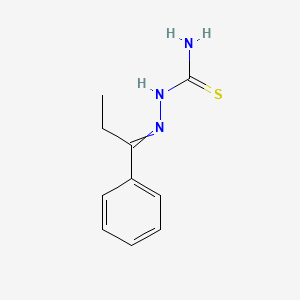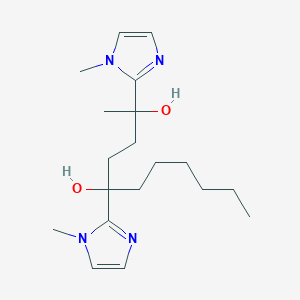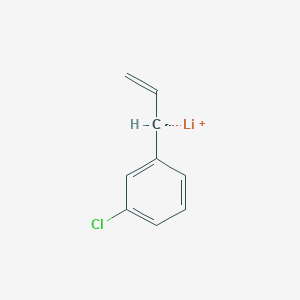
2,3,3',6-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl is a synthetic organic compound known for its use as an antifouling biocide. This compound is part of a class of chemicals designed to prevent the growth of unwanted organisms on submerged surfaces, such as ship hulls and underwater structures. Its chemical structure includes multiple chlorine atoms and a methylsulfonyl group, which contribute to its effectiveness as a biocide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the biphenyl rings.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, where biphenyl is treated with chlorinating agents in the presence of catalysts to achieve the desired level of chlorination. The methylsulfonyl group is then introduced through a sulfonation reaction, which involves the use of methylsulfonyl chloride under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the removal of chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of chlorination and sulfonation on biphenyl structures.
Biology: The compound is studied for its biocidal properties and its impact on marine organisms.
Medicine: Research is conducted to explore its potential use in developing antifouling coatings for medical devices.
Industry: It is used in the formulation of antifouling paints and coatings to prevent biofouling on marine vessels and structures.
Wirkmechanismus
The biocidal effect of 2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl is primarily due to its ability to disrupt the cellular processes of marine organisms. The chlorine atoms and the methylsulfonyl group interfere with the enzymes and proteins essential for the survival of these organisms, leading to their death. The compound targets the cellular membranes and metabolic pathways, causing oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorothalonil
- Dichlofluanid
- Diuron
- Irgarol 1051
- Zinc Pyrithione
- Zineb
Uniqueness
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl is unique due to its specific combination of chlorine atoms and a methylsulfonyl group, which provides a broad spectrum of biocidal activity. Unlike some other biocides, it is effective at lower concentrations and has a longer-lasting effect, making it a preferred choice for antifouling applications.
Eigenschaften
CAS-Nummer |
104086-04-6 |
|---|---|
Molekularformel |
C13H8Cl4O2S |
Molekulargewicht |
370.1 g/mol |
IUPAC-Name |
1,3,4-trichloro-2-(3-chlorophenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)10-6-9(15)11(13(17)12(10)16)7-3-2-4-8(14)5-7/h2-6H,1H3 |
InChI-Schlüssel |
GJMBXUNTTGVTFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
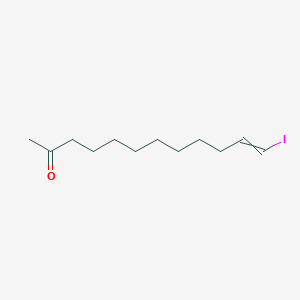
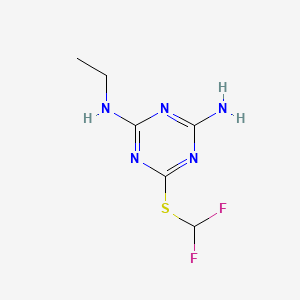
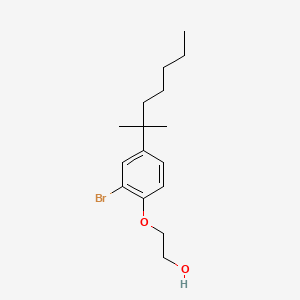
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
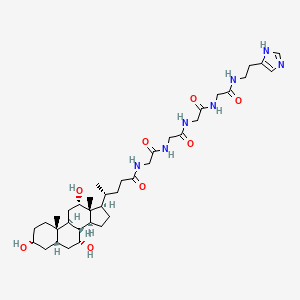
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
